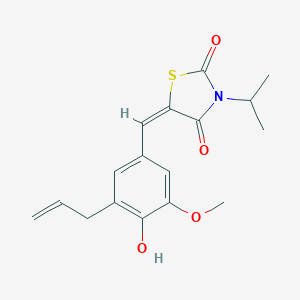
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone, also known as CHAP, is a small molecule inhibitor that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and has shown promise as a tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone involves the inhibition of various enzymes and proteins. Specifically, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to bind to the active site of the proteasome, preventing the degradation of proteins that are involved in various cellular processes. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to inhibit the activity of JNK and p38 MAPK, two proteins that are involved in signaling pathways that regulate inflammation and apoptosis.
Biochemical and Physiological Effects:
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the proteasome, JNK, and p38 MAPK, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been found to have neuroprotective effects, and has been studied for its potential applications in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to study the role of these proteins in various biological processes, and to investigate potential therapeutic targets for a variety of diseases. However, one limitation of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone is its relatively low potency compared to other inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone. One potential area of study is the development of more potent inhibitors that can achieve higher levels of inhibition. Additionally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone could be studied for its potential applications in treating various diseases, including cancer and neurodegenerative diseases. Finally, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone could be used as a tool for investigating the role of specific proteins and enzymes in various biological processes, which could lead to the development of new therapeutic targets.
Synthesemethoden
The synthesis of 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone involves a multi-step process that has been well-established in the literature. The first step involves the reaction of 2,4-dichloropyridazine with hydroxylamine to produce the intermediate 4-chloro-5-hydroxyamino-2,3-dichloropyridazine. This intermediate is then treated with sodium hydroxide to yield the final product, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been used extensively in scientific research as a tool for investigating various biological processes. This compound has been found to inhibit the activity of several enzymes and proteins, including the proteasome, JNK, and p38 MAPK. As a result, 4-chloro-5-(hydroxyamino)-3(2H)-pyridazinone has been used to study the role of these proteins in a variety of cellular processes, including apoptosis, inflammation, and cancer.
Eigenschaften
Molekularformel |
C4H4ClN3O2 |
|---|---|
Molekulargewicht |
161.55 g/mol |
IUPAC-Name |
5-chloro-4-(hydroxyamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H4ClN3O2/c5-3-2(8-10)1-6-7-4(3)9/h1,10H,(H2,7,8,9) |
InChI-Schlüssel |
NGNYUVPNBAQMFQ-UHFFFAOYSA-N |
SMILES |
C1=NNC(=O)C(=C1NO)Cl |
Kanonische SMILES |
C1=NNC(=O)C(=C1NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)

![ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B286233.png)
![5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286234.png)

![(5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286238.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286239.png)
![1-phenyl-3-propyl-2-thioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B286241.png)
![3-Isopropyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B286243.png)
![(5E)-1-(3-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286244.png)
![2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B286246.png)
![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286248.png)

![(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286251.png)